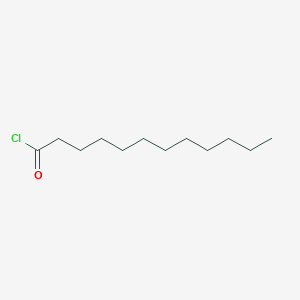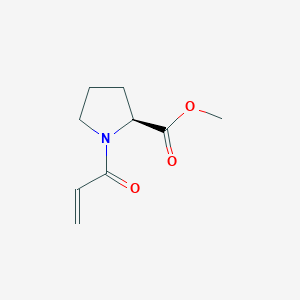
Acryloylproline methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acryloylproline methyl ester (APME) is a chemical compound that is widely used in scientific research. It is a derivative of proline, an amino acid that plays an essential role in protein synthesis. APME has gained significant attention due to its unique properties and potential applications in various fields of research, including biochemistry, pharmacology, and material science.
作用机制
The mechanism of action of Acryloylproline methyl ester is not fully understood, but it is believed to interact with proteins and enzymes in a reversible manner. Acryloylproline methyl ester can form covalent bonds with amino acid residues, such as cysteine and lysine, which can alter the conformation and activity of proteins and enzymes. This interaction can be exploited for various applications, such as the synthesis of hydrogels and the study of enzyme kinetics.
Biochemical and Physiological Effects:
Acryloylproline methyl ester has been shown to have various biochemical and physiological effects. It can induce the formation of hydrogels, which can be used for drug delivery and tissue engineering applications. Acryloylproline methyl ester can also affect the activity of enzymes, which can be useful for the study of enzyme kinetics and mechanisms. Moreover, Acryloylproline methyl ester can be used as a fluorescent probe, which makes it useful in imaging studies.
实验室实验的优点和局限性
Acryloylproline methyl ester has several advantages for lab experiments. It is easy to synthesize, has high purity, and can be used for various applications. Acryloylproline methyl ester can also be modified to alter its properties, which allows for the synthesis of customized hydrogels and other biomaterials. However, Acryloylproline methyl ester has some limitations. It can be toxic at high concentrations, and its interaction with proteins and enzymes can be unpredictable. Therefore, caution should be taken when using Acryloylproline methyl ester in lab experiments.
未来方向
There are several future directions for Acryloylproline methyl ester research. One direction is to explore its potential applications in drug delivery and tissue engineering. Acryloylproline methyl ester-based hydrogels can be used as drug delivery vehicles or scaffolds for tissue regeneration. Another direction is to investigate its interaction with specific proteins and enzymes, which can lead to the development of new drugs and therapies. Moreover, the development of new synthesis methods and modifications of Acryloylproline methyl ester can lead to the production of new biomaterials with unique properties.
Conclusion:
Acryloylproline methyl ester is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through a simple and efficient method and has various applications in biochemistry, pharmacology, and material science. Acryloylproline methyl ester can act as a crosslinking agent, substrate for enzymes, and fluorescent probe, which makes it useful in various research applications. However, caution should be taken when using Acryloylproline methyl ester in lab experiments due to its potential toxicity and unpredictable interaction with proteins and enzymes. Overall, Acryloylproline methyl ester has a promising future in various fields of research.
合成方法
Acryloylproline methyl ester can be synthesized through a simple and efficient method, which involves the reaction of acryloyl chloride with proline methyl ester hydrochloride in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain pure Acryloylproline methyl ester. This synthesis method is widely used in research laboratories and has been optimized for high yields and purity.
科学研究应用
Acryloylproline methyl ester has been extensively used in scientific research due to its unique properties. It can act as a crosslinking agent, which makes it useful in the synthesis of hydrogels and other biomaterials. Acryloylproline methyl ester can also be used as a substrate for enzymes, which allows the study of enzyme kinetics and mechanisms. Moreover, Acryloylproline methyl ester can be used as a fluorescent probe, which makes it useful in imaging studies. These properties make Acryloylproline methyl ester a versatile compound for various scientific research applications.
属性
CAS 编号 |
125658-50-6 |
|---|---|
产品名称 |
Acryloylproline methyl ester |
分子式 |
C9H13NO3 |
分子量 |
183.2 g/mol |
IUPAC 名称 |
methyl (2S)-1-prop-2-enoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-8(11)10-6-4-5-7(10)9(12)13-2/h3,7H,1,4-6H2,2H3/t7-/m0/s1 |
InChI 键 |
YIGLRRLMAMUSIO-ZETCQYMHSA-N |
手性 SMILES |
COC(=O)[C@@H]1CCCN1C(=O)C=C |
SMILES |
COC(=O)C1CCCN1C(=O)C=C |
规范 SMILES |
COC(=O)C1CCCN1C(=O)C=C |
其他 CAS 编号 |
125658-50-6 |
同义词 |
A-ProOMe acryloylproline methyl ester acryloylproline methyl ester, (D-Pro)-isomer acryloylproline methyl ester, (L-Pro)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




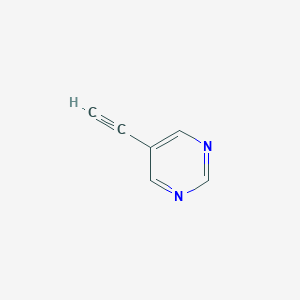
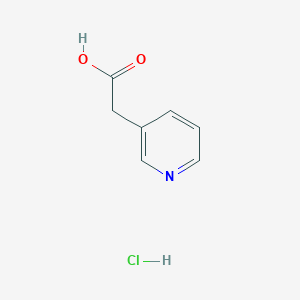
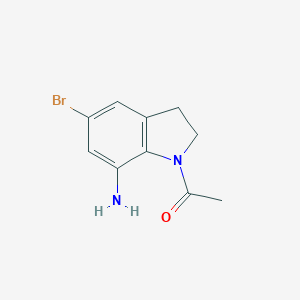
![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)
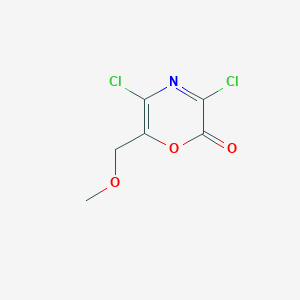

![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
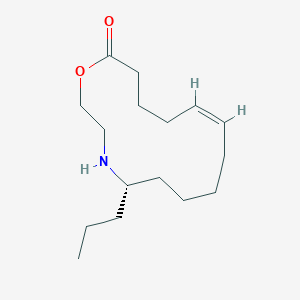
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)


